molecular formula C11H19BN2O2 B1390884 1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1036991-40-8

1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1390884
CAS No.: 1036991-40-8
M. Wt: 222.09 g/mol
InChI Key: ZLIQCQOFVHSHPX-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic acid derivative with a pyrazole core. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a boronic acid derivative such as bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, and solvents like dichloromethane or toluene are commonly used.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale palladium catalysts are employed to enhance efficiency and scalability. Purification steps often include recrystallization or column chromatography to ensure the final product meets quality standards.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid derivative to form biaryl compounds.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form pyrazole derivatives with different functional groups.

  • Substitution Reactions: The pyrazole ring can participate in nucleophilic substitution reactions, leading to various substituted pyrazoles.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvents like toluene or water.

  • Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or metal catalysts like palladium on carbon.

  • Substitution Reactions: Nucleophiles such as amines or alcohols, and solvents like DMF or DMSO.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

  • Oxidized Pyrazoles: Various functionalized pyrazoles formed through oxidation.

  • Substituted Pyrazoles: Different substituted pyrazoles from nucleophilic substitution reactions.

Scientific Research Applications

  • Chemistry: This compound is extensively used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.

  • Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals.

  • Medicine: The derivatives of this compound are explored for their therapeutic potential in drug discovery and development.

  • Industry: It is utilized in the manufacturing of materials and chemicals that require precise molecular architectures.

Mechanism of Action

The mechanism by which 1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds through the transmetalation process, where the boron atom transfers the organic group to a palladium catalyst, which then forms the desired biaryl product.

Molecular Targets and Pathways Involved:

  • Transmetalation: The key step in Suzuki-Miyaura coupling where the boronic acid transfers the organic group to the palladium catalyst.

  • Biaryl Formation: The final step where the palladium catalyst facilitates the formation of the biaryl compound.

Comparison with Similar Compounds

  • Boronic Acids: General class of compounds used in cross-coupling reactions.

  • Pyrazoles: Other pyrazole derivatives used in various chemical reactions.

  • Biphenyls: Products of cross-coupling reactions involving boronic acids.

Uniqueness: 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole stands out due to its specific structure, which allows for efficient cross-coupling reactions and the formation of complex molecules. Its stability and reactivity make it a valuable tool in organic synthesis compared to other boronic acids and pyrazole derivatives.

Properties

IUPAC Name

1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O2/c1-8-9(7-13-14(8)6)12-15-10(2,3)11(4,5)16-12/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIQCQOFVHSHPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655322
Record name 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Molecular Weight

222.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036991-40-8
Record name 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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URL https://commonchemistry.cas.org/detail?cas_rn=1036991-40-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Record name 1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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Synthesis routes and methods

Procedure details

3-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (0.3 g, 1.442 mmol) and potassium carbonate (0.996 g, 7.21 mmol) were suspended in acetonitrile (10 ml) and stirred overnight at RT. Additional iodomethane (0.5 ml) was added and the mixture was stirred overnight at RT. The mixture was diluted with EtOAc and the inorganic salts were removed by filtration. The filtrate was evaporated to yield an inseparable mixture (2:1) of 1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.267 g, 83% yield). MS (ESI) m/z: 223.1 (M+H+).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.996 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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